3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-component reaction. One common method is the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds under mild conditions and yields the desired thiazolidinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinone derivatives .
Scientific Research Applications
3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the amino and phenyl groups.
5-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the amino group.
3-Amino-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the phenyl group.
Uniqueness: The presence of both the amino and phenyl groups in 3-Amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical and biological properties. These functional groups enhance its reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
14673-46-2 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-amino-5-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS2/c10-11-8(12)7(14-9(11)13)6-4-2-1-3-5-6/h1-5,7H,10H2 |
InChI Key |
SEMNRDBNUVGEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=S)S2)N |
Origin of Product |
United States |
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